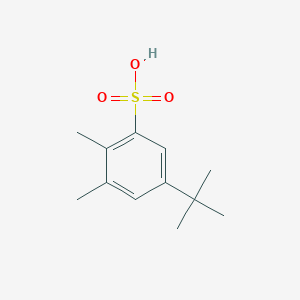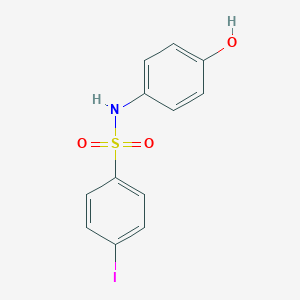
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 1998 and has since become an important tool for studying various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used to study various biological processes, including angiogenesis, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. These receptors are important in the regulation of angiogenesis and cell growth, making this compound a valuable tool for studying these processes.
Mecanismo De Acción
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide inhibits the activity of several receptor tyrosine kinases by binding to the ATP-binding site of these receptors. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of angiogenesis and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. This compound has also been shown to improve survival rates in patients with metastatic renal cell carcinoma. However, this compound can also have adverse effects, including fatigue, nausea, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, making it a potent inhibitor. However, this compound can also have limitations in lab experiments. It can have off-target effects, leading to the inhibition of other signaling pathways. It can also have variable effects depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in scientific research. One area of interest is the development of new this compound analogs with improved potency and selectivity. Another area of interest is the combination of this compound with other inhibitors to target multiple signaling pathways. Additionally, the use of this compound in combination with immunotherapies is also an area of active research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has become an important tool for studying various biological processes. It has a wide range of applications in scientific research, including the study of angiogenesis, cell proliferation, and apoptosis. This compound has several advantages and limitations for lab experiments and has several future directions for use in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, including the condensation of 4-chlorobenzenesulfonyl chloride with N-(4-methoxyphenyl)isonicotinamide, followed by the reaction with N-methylpiperazine. The final product is obtained after several purification steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
Fórmula molecular |
C19H15ClN2O4S |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |
Clave InChI |
CTSKWJNRMMFTLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
